molecular formula C11H10FNO2 B1454353 methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate CAS No. 1255147-47-7

methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate

Cat. No.: B1454353
CAS No.: 1255147-47-7
M. Wt: 207.2 g/mol
InChI Key: MUHXAYGORUNHSG-UHFFFAOYSA-N
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Description

“Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate” is a derivative of indole . Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H10FNO2 . The InChI code is 1S/C10H8FNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 193.18 . The compound should be stored in a dry place at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Antiviral Activity

  • Synthesis for Antiviral Compounds : Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate is an important intermediate in the synthesis of antiviral compounds. Its derivatives have been studied for their potential in inhibiting various viruses like influenza and hepatitis C virus (HCV) (Ivashchenko et al., 2014); (Ivashchenko et al., 2015).

Synthesis and Anticancer Activity

  • Role in Cancer Research : The compound and its analogs have shown promise in cancer research, particularly in the synthesis of novel indole-thiazolidinone hybrid structures demonstrating anticancer potential (Kryshchyshyn-Dylevych et al., 2021).
  • Synthesis of Anticancer Agents : Another significant application is in the synthesis of derivatives like 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, identified for their antimitotic activity in cancer cell lines (Kryshchyshyn-Dylevych et al., 2020).

Synthesis of Fluorescent Probes

  • Fluorescent Probe Development : this compound has been used in the synthesis of fluorescent probes. These probes are beneficial for studying the local environment in proteins and other biological systems (Liu et al., 2020); (Queiroz et al., 2007).

Novel Synthesis Methods

  • Innovative Synthesis Techniques : Research has been conducted on new methods for synthesizing this compound and its derivatives, highlighting the compound's versatility and importance in various scientific applications (Akbari & Faryabi, 2023).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

Future Directions

Indole derivatives have broad therapeutic potential . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for the further exploration and development of “methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate” and other indole derivatives in the future.

Biochemical Analysis

Biochemical Properties

Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions are often mediated through binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and downstream effects.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . This compound may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, this compound may inhibit or activate enzymes by binding to their active sites, leading to changes in enzymatic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound can result in sustained effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of cell signaling pathways and gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the biological activity of this compound changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, it may inhibit or activate enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in their concentrations and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity . For instance, this compound may be transported into cells via specific membrane transporters, where it can interact with intracellular targets and exert its effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, influencing metabolic processes and energy production.

Properties

IUPAC Name

methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-6-7-4-3-5-8(12)10(7)13-9(6)11(14)15-2/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHXAYGORUNHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001180835
Record name 1H-Indole-2-carboxylic acid, 7-fluoro-3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255147-47-7
Record name 1H-Indole-2-carboxylic acid, 7-fluoro-3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-carboxylic acid, 7-fluoro-3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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